

An In-Depth Technical Guide to 4-Bromo-1-ethynyl-2-fluorobenzene

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Compound of Interest

Compound Name: 4-Bromo-1-ethynyl-2-fluorobenzene

Cat. No.: B1273471

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-Bromo-1-ethynyl-2-fluorobenzene**, a key building block in modern synthetic chemistry. Its unique trifunctionalized structure makes it a valuable intermediate in the development of novel pharmaceuticals and advanced materials.

Section 1: Core Molecular Data

4-Bromo-1-ethynyl-2-fluorobenzene is a substituted aromatic compound with a distinct arrangement of bromo, ethynyl, and fluoro groups. This substitution pattern provides a versatile platform for a variety of chemical transformations.

Table 1: Physicochemical Properties of **4-Bromo-1-ethynyl-2-fluorobenzene**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₄ BrF	[1] [2] [3]
Molecular Weight	199.02 g/mol	[1] [2]
CAS Number	302912-33-0	[1]
Appearance	Solid	[3]
Purity	≥97%	[1]
SMILES	C#CC1=C(C=C(C=C1)Br)F	[1]
InChI	InChI=1S/C8H4BrF/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H	[2]

Note: The isomeric compound, 4-Bromo-2-ethynyl-1-fluorobenzene, has a different CAS number (657427-46-8) but the same molecular formula and weight.[\[2\]](#)[\[4\]](#)

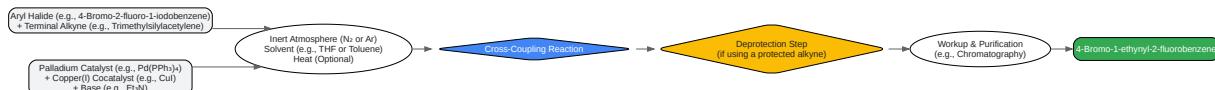
Section 2: Synthesis and Mechanistic Insights

The synthesis of **4-Bromo-1-ethynyl-2-fluorobenzene** and its isomers typically involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Key Experimental Workflow: Sonogashira Coupling

The synthesis often starts from a dihalogenated fluorobenzene, such as 4-bromo-2-fluoro-1-iodobenzene.[\[5\]](#) The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective reaction at the iodine-substituted position.

Diagram 1: Generalized Sonogashira Coupling Workflow



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Caption: Generalized workflow for the synthesis of **4-Bromo-1-ethynyl-2-fluorobenzene** via Sonogashira coupling.

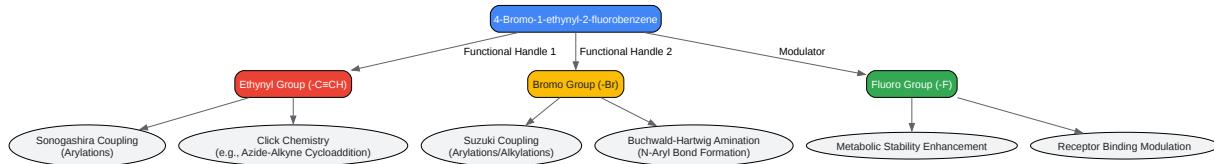
Causality in Experimental Choices:

- **Catalyst System:** The combination of a palladium catalyst and a copper(I) co-catalyst is crucial. The palladium complex facilitates the oxidative addition of the aryl halide, while the copper acetylide intermediate is key to the transmetalation step.
- **Inert Atmosphere:** The use of an inert atmosphere is essential to prevent the oxidation of the palladium catalyst and the dimerization of the terminal alkyne (Glaser coupling).
- **Base:** An amine base is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

Section 3: Applications in Drug Discovery and Materials Science

The strategic placement of three distinct functional groups on the benzene ring of **4-Bromo-1-ethynyl-2-fluorobenzene** makes it a highly valuable building block.

Diagram 2: Molecular Scaffolding Potential

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Caption: Reactivity and modulatory roles of the functional groups in **4-Bromo-1-ethynyl-2-fluorobenzene**.

- Pharmaceuticals: The ethynyl group is a privileged structure in medicinal chemistry, known to enhance binding to a variety of protein targets.^[6] The bromo and fluoro substituents allow for the introduction of additional pharmacophores and can improve metabolic stability. The bromine atom, in particular, can participate in halogen bonding, which can influence drug-target interactions.^[7] This compound serves as a key intermediate in the synthesis of complex molecules for drug discovery.^[8]
- Materials Science: The rigid, linear nature of the ethynyl group makes this molecule a candidate for the synthesis of organic electronic materials, such as conjugated polymers and liquid crystals.

Section 4: Analytical Characterization and Quality Control

Ensuring the purity and identity of **4-Bromo-1-ethynyl-2-fluorobenzene** is critical for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Key Analytical Techniques and Expected Data

Technique	Purpose	Expected Observations
¹ H NMR	Structural Elucidation	Signals corresponding to the acetylenic proton and aromatic protons. Coupling patterns will be influenced by the fluorine and bromine atoms.
¹³ C NMR	Carbon Skeleton Confirmation	Resonances for the two acetylenic carbons and the six aromatic carbons, with splitting patterns due to carbon-fluorine coupling.
Mass Spectrometry (MS)	Molecular Weight Verification	A molecular ion peak corresponding to the exact mass of the molecule, with a characteristic isotopic pattern due to the presence of bromine.
Infrared (IR) Spectroscopy	Functional Group Identification	Characteristic absorption bands for the C≡C-H stretch (around 3300 cm ⁻¹) and the C≡C stretch (around 2100 cm ⁻¹).
Gas Chromatography (GC)	Purity Assessment	A single major peak indicating the purity of the compound.

Note: Spectroscopic data for related compounds can be found in resources like ChemicalBook.

[9]

Section 5: Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed to ensure safety.

- Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][11]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

GHS Hazard Information: While specific GHS classification for **4-Bromo-1-ethynyl-2-fluorobenzene** is not detailed in the provided search results, related compounds like 4-bromo-2-ethynyl-1-fluorobenzene are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[2] Similar precautions should be taken.

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